Compound Description: PK11195 is a well-known ligand with high affinity for the peripheral benzodiazepine receptor (PBR) [, ]. It is often used as a radioligand in positron emission tomography (PET) studies to image PBR expression in various tissues, including the brain. Research has focused on understanding its binding site and developing derivatives with improved properties.
(+/-)-, (+)-, and (-)-1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(2-isothiocyanatoethyl)-3-isoquinolinecarboxamide and 1-(2-isothiocyanatoethyl)-7-chloro-1,3-dihydro-5-(4-chlorophenyl)-2H-1,4-benzodiazepin-2-one
Compound Description: These compounds represent novel irreversible ligands specifically designed for "peripheral" type benzodiazepine receptors (PBR) []. They exhibit nanomolar binding affinities and are valuable tools for investigating PBR. Notably, the study reports the first instance of stereoselectivity within the isoquinoline series of PBR ligands.
Compound Description: DACA is a potent antitumor agent that functions as a topoisomerase poison, primarily targeting topoisomerase II [, ]. It effectively inhibits both topoisomerases I and II, making it a subject of interest in cancer treatment research. Studies have investigated its DNA-binding properties, pharmacokinetics, and structure-activity relationships.
Compound Description: BCPA is a compound found to inhibit osteoclast differentiation, a process crucial in bone resorption []. It achieves this by increasing the retention of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). This mechanism positions BCPA as a potential therapeutic agent for osteoporosis treatment.
Compound Description: PD 0348292 is a potent and selective factor Xa inhibitor currently undergoing phase II clinical trials for treating thrombotic disorders []. Its development highlights the importance of neutral P1 chlorophenyl pharmacophores in designing effective factor Xa inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.